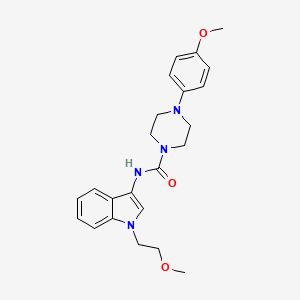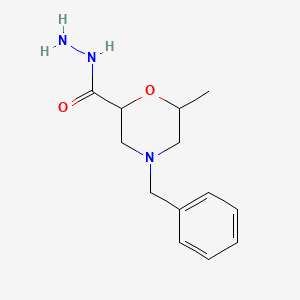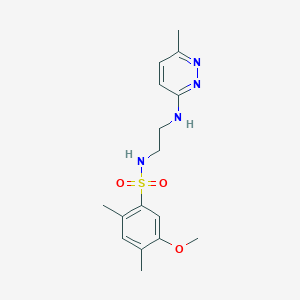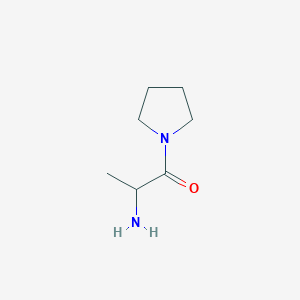![molecular formula C24H24N2O5S B2727128 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide CAS No. 922137-21-1](/img/structure/B2727128.png)
5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to compounds that have been studied for their potential as selective inhibitors of the Dopamine D2 receptor .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms . It also has various functional groups attached, including an ethyl group, a methoxy group, and a benzenesulfonamide group .Scientific Research Applications
Antifungal and Anticancer Activities
Antifungal and Anti-HIV Activities : Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and evaluated for their in vitro antifungal and anti-HIV activities. Some synthesized compounds demonstrated promising results in these areas, suggesting potential applications in developing treatments against fungal infections and HIV (Zareef et al., 2007).
Anticancer Potential : A study on aminothiazole-paeonol derivatives, including compounds like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, revealed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines. Such compounds could serve as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Chemical Synthesis and Molecular Docking
Cyclization Reactions for Carbonic Anhydrase Inhibitors : The synthesis of [1,4]oxazepine-based primary sulfonamides, achieved through cyclization reactions, exhibited strong inhibition of human carbonic anhydrases, indicating their potential as therapeutic agents in conditions where inhibition of these enzymes is beneficial (Sapegin et al., 2018).
Synthesis of Dihydrodibenzoxepins : New dihydrodibenzoxepins were synthesized from Bulbophyllum kwangtungense, exhibiting anti-tumor activities against human tumor cell lines, highlighting the potential of such compounds in cancer research (Wu et al., 2006).
Enantioselective Synthesis : A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines led to the synthesis of chiral derivatives with high yields and enantioselectivities. Such synthetic methodologies could be essential for creating enantiomerically pure compounds for pharmaceutical applications (Munck et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a selective inhibitor of the Dopamine D2 receptor . This could include studies to confirm its mechanism of action, evaluate its efficacy and safety in preclinical and clinical trials, and potentially develop it into a therapeutic agent for central nervous system disorders .
properties
IUPAC Name |
5-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-16-10-12-22(30-3)23(14-16)32(28,29)25-17-11-13-20-18(15-17)24(27)26(5-2)19-8-6-7-9-21(19)31-20/h6-15,25H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZEVQLOGDBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)





![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)
![N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B2727057.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)
![N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2727061.png)

![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)
